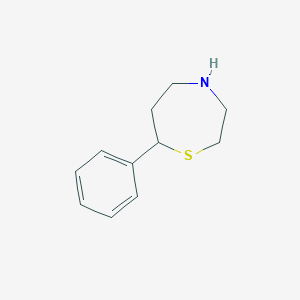

7-Phenyl-1,4-thiazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJMKZMLABEZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Phenyl 1,4 Thiazepane and Its Precursors

Strategies for 1,4-Thiazepane (B1286124) Ring Formation

The formation of the seven-membered 1,4-thiazepane ring is a key challenge in the synthesis of these compounds. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Cyclization reactions are the most common approach to forming the 1,4-thiazepane ring. These can be classified as either intramolecular or intermolecular, with multicomponent reactions offering a convergent and efficient alternative.

Intramolecular cyclization involves the formation of the thiazepane ring from a linear precursor that already contains all the necessary atoms. A notable example of this approach is the Pictet-Spengler type cyclization. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orglibretexts.orgnih.gov While traditionally used for the synthesis of tetrahydroisoquinolines, a modified version can be envisioned for 1,4-thiazepanes. For instance, the cyclization of an N-(2-mercaptoethyl)-3-amino-3-phenylpropanamide derivative could theoretically yield a 7-phenyl-1,4-thiazepan-5-one (B14141244). However, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring, and simple phenyl groups often require harsh conditions and may result in lower yields compared to more electron-rich aromatic systems. wikipedia.org

Another intramolecular approach involves the ring-closure of precursors specifically designed to facilitate the formation of the seven-membered ring. These methods often rely on the formation of an amide or imine bond followed by a nucleophilic attack of a thiol group to form the thiazepane ring.

| Intramolecular Cyclization Approaches | Description | Key Features | Potential Precursor for 7-Phenyl-1,4-thiazepane |

| Pictet-Spengler Type Cyclization | Acid-catalyzed condensation and ring closure of a β-arylethylamine derivative with a carbonyl compound. wikipedia.orglibretexts.orgnih.gov | Well-established for isoquinoline (B145761) synthesis; effectiveness depends on aromatic ring nucleophilicity. | 2-(Phenylthio)ethylamine reacting with a phenylacetaldehyde (B1677652) derivative. |

| Ring-Closure of Precursors | Cyclization of a linear molecule containing both the amino-thiol and the phenyl-containing backbone. | Versatile, depending on the design of the linear precursor. | N-(2-mercaptoethyl)-3-amino-3-phenylpropanamide. |

Intermolecular strategies for the formation of the 1,4-thiazepane ring typically involve the reaction of two different molecules that together provide the atoms necessary for the heterocyclic ring. A prominent example is the reaction of α,β-unsaturated esters with 1,2-amino thiols, such as cysteamine (B1669678). This approach often proceeds via a Michael addition of the thiol to the unsaturated ester, followed by an intramolecular aminolysis to form the seven-membered ring, usually a 1,4-thiazepan-5-one (B1267140). To synthesize a 7-phenyl substituted derivative, an α,β-unsaturated ester bearing a phenyl group at the β-position, such as ethyl cinnamate (B1238496), would be a suitable starting material. Research has shown that this method can be efficient, with reaction times ranging from 0.5 to 3 hours, and can tolerate a variety of substituents on the α,β-unsaturated ester.

| Reactants | Conditions | Product | Yield |

| Ethyl cinnamate and Cysteamine | Base catalysis | 7-Phenyl-1,4-thiazepan-5-one | Moderate to Good |

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and diversity-oriented approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that can be adapted for the synthesis of 1,4-thiazepane derivatives. In a typical sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide intermediate. By choosing appropriate starting materials, such as a bifunctional component that contains both a carboxylic acid and a protected thiol, a subsequent intramolecular cyclization step can be employed to form the 1,4-thiazepane ring. For the synthesis of this compound, phenylacetaldehyde could be used as the aldehyde component in the Ugi-4CR, leading to a precursor that, after deprotection and cyclization, would yield the desired product. This Ugi-deprotection-cyclization strategy has been successfully applied to the synthesis of related 1,4-thienodiazepine-2,5-diones. nih.gov

| Multicomponent Reaction | Strategy | Key Features | Application for this compound |

| Ugi-4CR | Ugi reaction followed by intramolecular cyclization. nih.govbeilstein-journals.org | High efficiency, diversity-oriented, convergent synthesis. | Use of phenylacetaldehyde as the aldehyde component to introduce the phenyl group at the desired position. |

Ring expansion reactions provide an alternative route to seven-membered rings from more readily available five- or six-membered precursors. For the synthesis of 1,4-thiazepine derivatives, a potential strategy involves the ring expansion of a substituted tetrahydrothiopyran. For example, a Beckmann or Schmidt rearrangement of a tetrahydrothiopyran-4-one (B549198) oxime can lead to the formation of a 1,4-thiazepan-5-one. To obtain a 7-phenyl derivative, one would need to start with a 2-phenyl-tetrahydrothiopyran-4-one. While this approach is mechanistically interesting, it can be limited by the availability of the starting materials and the potential for the formation of regioisomers.

| Starting Material | Reaction | Product | Challenges |

| 2-Phenyl-tetrahydrothiopyran-4-one oxime | Beckmann or Schmidt Rearrangement | 7-Phenyl-1,4-thiazepan-5-one | Availability of starting material, potential for regioisomers. |

An alternative to incorporating the phenyl group into the starting materials is to introduce it onto a pre-formed 1,4-thiazepane ring. This approach offers flexibility in the synthesis of a variety of substituted thiazepanes. One plausible strategy involves the synthesis of a 1,4-thiazepan-7-one intermediate, which can then be reacted with a phenyl-containing nucleophile.

A Grignard reaction using phenylmagnesium bromide (PhMgBr) is a classic method for forming carbon-carbon bonds. libretexts.orgmiracosta.edumnstate.edu The addition of PhMgBr to a 1,4-thiazepan-7-one would yield a tertiary alcohol, which could then be deoxygenated to afford this compound.

Alternatively, modern cross-coupling reactions offer powerful tools for the introduction of aryl groups. A Suzuki coupling reaction between a 7-halo-1,4-thiazepane (e.g., 7-bromo-1,4-thiazepane) and phenylboronic acid, catalyzed by a palladium complex, could directly form the desired C-C bond to yield this compound. mdpi.commdpi.comresearchgate.net This method is known for its high functional group tolerance and generally good yields.

| Strategy | Reactants | Key Features |

| Grignard Reaction | 1,4-Thiazepan-7-one and Phenylmagnesium bromide | Forms a C-C bond via nucleophilic addition to a carbonyl. libretexts.orgmiracosta.edumnstate.edu |

| Suzuki Coupling | 7-Halo-1,4-thiazepane and Phenylboronic acid | Palladium-catalyzed cross-coupling; high functional group tolerance. mdpi.commdpi.comresearchgate.net |

Cyclization Reactions

Targeted Synthesis of this compound

The targeted synthesis of this compound hinges on the construction of its precursor, 7-phenyl-1,4-thiazepan-5-one. A highly efficient, one-pot reaction has been developed that significantly improves upon older methods, which often required several days and resulted in low yields. nih.gov This modern approach involves a tandem conjugate addition and cyclization reaction. nih.gov The final step to obtain this compound is the reduction of the ketone group in the thiazepanone intermediate. nih.gov

The integration of the phenyl group at the 7-position is accomplished by utilizing a phenyl-substituted Michael acceptor in the initial reaction. nih.gov The key precursors and reagents involved in the synthesis of the 7-phenyl-1,4-thiazepan-5-one intermediate are:

Cysteamine: As the bifunctional starting material, cysteamine provides both the thiol group for the initial Michael addition and the amine group for the subsequent intramolecular cyclization.

Phenyl-Substituted α,β-Unsaturated Esters: These compounds, specifically cinnamic acid esters, serve as the Michael acceptors. nih.gov The phenyl group is attached to the β-carbon of the unsaturated system, which ultimately becomes the C7 position of the thiazepane ring. The use of trifluoroethyl esters, such as 2,2,2-trifluoroethyl cinnamate, has been shown to be particularly effective, stemming from their moderate reactivity which facilitates the desired reaction pathway. nih.gov This is a significant improvement over methods using base-sensitive precursors or those that require multiple days for cyclization. nih.gov

The general reaction involves the condensation of these two precursors to form the seven-membered heterocyclic ring. nih.gov

The formation of the 7-phenyl-1,4-thiazepan-5-one precursor is typically conducted as a one-pot synthesis under specific catalytic conditions that favor the tandem reaction sequence. nih.gov A base is required to facilitate the initial conjugate addition. While various bases have been tested, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as effective for promoting the cyclization. nih.gov

To enhance the rate and efficiency of the cyclization step, an acyl transfer additive such as imidazole (B134444) can be used. nih.gov The reaction is generally carried out in a suitable solvent, with the choice of solvent potentially impacting reaction efficiency. nih.gov These optimized conditions have reduced reaction times dramatically from several days to as little as 0.5 to 3 hours. nih.gov

Following the successful synthesis of the 7-phenyl-1,4-thiazepan-5-one intermediate, the final step is the reduction of the carbonyl group. This transformation is effectively achieved using a reducing agent mixture of sodium borohydride (B1222165) and iodine in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield |

| Cyclization | Cysteamine, Trifluoroethyl cinnamate, DBU (base), Imidazole (catalyst) | Dichloromethane | Room Temp. | 0.5 - 3 h | ~50-83% |

| Reduction | 7-Phenyl-1,4-thiazepan-5-one, Sodium borohydride, Iodine | Tetrahydrofuran | N/A | 0.5 - 2 h | Good |

Table 1: Summary of optimized reaction conditions for the two-step synthesis of this compound. Data sourced from studies on cinnamic esters. nih.gov

Optimization and Scalability of this compound Synthesis

Significant efforts have been directed toward optimizing the synthesis of the 1,4-thiazepane core to improve yields, minimize byproducts, and align with the principles of green chemistry, making the process more suitable for larger-scale production.

Yield optimization has been a key focus in the synthesis of 7-phenyl-1,4-thiazepan-5-one. A crucial factor in enhancing yield is the choice of the ester group on the cinnamate precursor. The use of 2,2,2-trifluoroethyl esters has proven superior to simpler methyl esters, leading to significantly improved reaction times and yields. nih.gov This is attributed to the increased reactivity of the trifluoroethyl ester, which favors the desired tandem reaction pathway over potential side reactions. nih.gov

The reaction scope has been explored with various substituents on the phenyl ring of the cinnamic ester. High isolated yields, ranging from 50% to 83%, are achieved for cinnamic esters with both electron-donating and electron-withdrawing groups in the para position. nih.gov However, strongly electron-withdrawing groups, such as a p-nitro group, can lead to reduced yields and an increase in side product formation. nih.gov In such specific cases, it was found that the yield could be improved by excluding the acyl transfer catalyst (imidazole) or by reverting to a less reactive methyl ester. nih.gov Minimizing side products is also achieved by ensuring the reaction proceeds via the conjugate addition first, as attempts to form an amide bond prior to the Michael addition have been reported as unsuccessful. nih.gov

| Phenyl Ring Substituent (para-position) | Yield of 7-Aryl-1,4-thiazepan-5-one |

| -H (Phenyl) | Good |

| -OCH₃ | 83% |

| -CH₃ | 76% |

| -Cl | 50% |

| -NO₂ | Reduced yield, improved by removing catalyst |

Table 2: Effect of phenyl ring substituents on the yield of the 1,4-thiazepan-5-one intermediate. nih.gov

While specific studies on green chemistry applications for this compound are not extensively documented, principles applied to the synthesis of related heterocyclic compounds can be considered. Green chemistry aims to develop environmentally benign procedures by using safer solvents, recyclable catalysts, and energy-efficient methods. bohrium.com For the synthesis of related thiazepine structures, ultrasonication has been employed to facilitate ring expansion reactions. researchgate.net

In the broader context of synthesizing sulfur- and nitrogen-containing heterocycles, several green methodologies have been successfully implemented. These include the use of microwave irradiation, often in conjunction with green reaction media like glycerol, which is non-toxic, biodegradable, and recyclable. nih.gov Such methods can dramatically shorten reaction times from hours to minutes. nih.gov Furthermore, solvent-free syntheses, where reagents are heated together without a solvent, represent another key green chemistry approach. youtube.com These strategies, which reduce waste and energy consumption, could potentially be adapted for the large-scale synthesis of this compound and its precursors. nih.govyoutube.com

Mechanistic Studies of this compound Formation

The formation of the 7-phenyl-1,4-thiazepan-5-one ring proceeds through a well-defined mechanistic pathway involving a tandem thia-Michael addition followed by an intramolecular cyclization (amidation). nih.govchemmethod.com

The reaction is initiated by the base-catalyzed deprotonation of the thiol group on cysteamine, forming a thiolate anion. nih.gov This highly nucleophilic thiolate then attacks the electron-deficient β-carbon of the phenyl-substituted α,β-unsaturated ester (the Michael acceptor). nih.govwikipedia.org This conjugate addition, known as a thia-Michael reaction, results in the formation of a new carbon-sulfur bond and generates an enolate intermediate. wikipedia.org Computational studies on the addition of thiols to phenyl-substituted Michael systems indicate that the phenyl group exerts a notable inductive effect on the reaction. nih.gov

Following the Michael addition, the second phase of the mechanism begins. The amino group of the cysteamine moiety acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. frontiersin.org This leads to a cyclization event, forming the seven-membered ring and eliminating the trifluoroethanol leaving group. nih.gov This sequence—Michael addition followed by cyclization—is crucial for the success of the synthesis. nih.gov Experimental evidence confirms that the alternative pathway, involving initial amide formation followed by an intramolecular conjugate addition, is not effective, likely due to the reduced electrophilicity of the β-carbon after amide formation. nih.gov

Chemical Transformations and Reactivity of 7 Phenyl 1,4 Thiazepane

Reactivity of the 1,4-Thiazepane (B1286124) Ring System

The 1,4-thiazepane ring is a seven-membered heterocycle containing both nitrogen and sulfur atoms. This structural feature imparts a rich and varied reactivity to the molecule, allowing for transformations at both heteroatoms and conformational changes of the ring itself.

The nitrogen and sulfur atoms within the 1,4-thiazepane ring are key centers of reactivity. The secondary amine nitrogen is nucleophilic due to the presence of a lone pair of electrons. This allows it to react with a variety of electrophiles. For instance, the nitrogen atom can be readily acylated or carbamoylated. nih.gov These reactions typically proceed in the presence of a base, such as triethylamine, to deprotonate the nitrogen, enhancing its nucleophilicity.

The sulfur atom, also possessing lone pairs of electrons, can exhibit nucleophilic character. However, its most significant reactivity involves oxidation, where it acts as an electron donor. The sulfur atom can be oxidized to form sulfoxides and subsequently sulfones, which will be discussed in more detail in section 3.2.1. The presence of the electron-withdrawing phenyl group at the 7-position may have a modest influence on the reactivity of the heteroatoms through inductive effects.

Seven-membered rings like 1,4-thiazepane are conformationally flexible and can exist in various interconverting forms, such as boat and twist-boat conformations. researchgate.net The energy barrier for ring inversion is typically low, leading to a dynamic equilibrium between different conformers at room temperature. The presence of a bulky substituent, such as the phenyl group at the 7-position, is expected to influence the conformational preference of the ring.

The phenyl group will likely favor an equatorial or pseudo-equatorial position to minimize steric interactions with the rest of the ring. This conformational preference can impact the reactivity of the molecule by influencing the accessibility of the heteroatoms and the stereochemical outcome of reactions. Detailed conformational analysis of substituted 1,4-thiazepane systems can be investigated using techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling. researchgate.net For related N-substituted 1,4-benzothiazepines, enantiomorphic chair-type conformers are in equilibrium. researchgate.net

Functional Group Transformations on 7-Phenyl-1,4-thiazepane

The functional groups of this compound, namely the secondary amine, the thioether, and the phenyl ring, can undergo a variety of chemical transformations.

The sulfur atom in the 1,4-thiazepane ring is susceptible to oxidation. Treatment with oxidizing agents can convert the thioether to a sulfoxide (B87167) and further to a sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (such as m-chloroperbenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.orgresearchgate.net The selective oxidation to the sulfoxide or the complete oxidation to the sulfone can often be controlled by the choice of reagent and reaction conditions. For example, the use of Oxone® (potassium peroxymonosulfate) has been reported for the selective oxidation of similar thiazolidin-4-ones to either the sulfoxide or the sulfone, depending on the reaction temperature and the equivalents of the oxidizing agent used. researchgate.netresearchgate.net

The 1,4-thiazepane ring itself is generally stable to reduction. However, the synthesis of 1,4-thiazepanes often involves the reduction of a precursor, such as a 1,4-thiazepanone. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) in the presence of iodine or borane (B79455) dimethylsulfide complex. nih.gov

The secondary amine in the 1,4-thiazepane ring is a versatile handle for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting the this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com The quaternization of the nitrogen to form an ammonium (B1175870) salt can also occur, particularly with highly reactive alkylating agents like methyl triflate. nih.gov

N-Acylation: This involves the introduction of an acyl group onto the nitrogen atom, forming an amide. This can be accomplished by reacting the parent amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine. nih.gov Carbamoylation, the introduction of a carbamoyl (B1232498) group, can be achieved using isocyanates or carbamoyl chlorides. nih.gov These reactions are generally high-yielding and provide a straightforward method for diversifying the structure of this compound.

Table 1: Examples of N-Functionalization Reactions of the 1,4-Thiazepane Ring

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| Carbamoylation | Isocyanate/Carbamoyl Chloride | Urea/Carbamate (B1207046) |

The phenyl group attached to the 1,4-thiazepane ring can undergo typical electrophilic aromatic substitution reactions. The heterocyclic ring is expected to act as a deactivating group due to the electron-withdrawing nature of the heteroatoms, directing incoming electrophiles to the meta and para positions of the phenyl ring. However, specific examples of such reactions on this compound are not extensively documented in the literature. Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The feasibility and regioselectivity of these reactions would need to be determined experimentally. The presence of halogen substituents on the phenyl ring of related benzothiazepine (B8601423) structures has been shown to influence their biological activity, suggesting that modification of the phenyl ring is a viable strategy for analog synthesis. nih.gov

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The primary sites for derivatization are the nitrogen and sulfur atoms within the thiazepane ring.

The introduction of functional groups onto the 1,4-thiazepane ring is most commonly achieved through reactions involving the secondary amine. Acylation and related reactions are prevalent methods for installing a variety of substituents at the N-4 position. For instance, the synthesis of N-acyl derivatives such as 4-(3-methoxybenzoyl)-7-phenyl-1,4-thiazepane has been reported. Another common modification is the introduction of a carbamate group, as seen in the formation of ethyl this compound-4-carboxylate. This transformation is typically achieved by reacting the parent amine with an appropriate chloroformate.

Furthermore, the nitrogen atom can be functionalized to introduce more complex amide functionalities. An example of this is the synthesis of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide. This derivatization highlights the versatility of the secondary amine for introducing bulky and functionally diverse groups.

Oxidation of the sulfur atom provides another route to functionalized derivatives. The sulfur atom in the thiazepane ring can be oxidized to a sulfoxide or a sulfone. An example of this is the formation of ethyl this compound-4-carboxylate 1,1-dioxide, where the sulfur is in its highest oxidation state. This transformation can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Table 1: Examples of Derivatization of the this compound Ring

| Derivative Name | Functional Group Introduced | Position of Functionalization |

| 4-(3-methoxybenzoyl)-7-phenyl-1,4-thiazepane | 3-methoxybenzoyl | N-4 |

| Ethyl this compound-4-carboxylate | Ethoxycarbonyl | N-4 |

| N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide | Benzhydrylcarboxamide | N-4 |

| Ethyl this compound-4-carboxylate 1,1-dioxide | Sulfone (dioxide) | S-1 |

While derivatization of the thiazepane ring is documented, the introduction of additional functional groups onto the phenyl moiety of this compound is less commonly reported in readily available literature. Standard electrophilic aromatic substitution reactions could theoretically be employed to functionalize the phenyl ring, though the specific conditions and regioselectivity for this substrate would require experimental investigation.

The presence of a stereocenter at the 7-position of the thiazepane ring makes stereoselective transformations a critical aspect of its chemistry. The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest for the development of chiral drugs and probes.

Information regarding specific stereoselective transformations performed on a pre-existing racemic or achiral precursor of this compound is not extensively detailed in the available literature. However, the existence of compounds such as (7S)-7-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride indicates that stereochemically defined versions of this scaffold have been prepared. The synthesis of such compounds would likely involve either a stereoselective synthetic route from chiral starting materials or a resolution of a racemic mixture of this compound or its derivatives. Asymmetric synthesis methodologies, for instance, employing chiral catalysts or auxiliaries during the formation of the thiazepane ring, would be a plausible strategy to achieve enantiocontrol.

Coordination Chemistry of this compound with Metal Centers

The 1,4-thiazepane scaffold contains both nitrogen and sulfur atoms, which are potential donor atoms for coordination with metal centers. The secondary amine at the 4-position and the thioether at the 1-position can act as ligands, allowing this compound to form metal complexes.

Detailed studies on the coordination chemistry of this compound with specific metal centers are not widely available in the public domain. However, based on the general principles of coordination chemistry of related thioether and amine-containing ligands, it can be postulated that this compound could act as a bidentate or a monodentate ligand. The "soft" sulfur donor would be expected to coordinate preferentially with softer metal ions, while the "harder" nitrogen donor would favor coordination with harder metal ions. The conformation of the seven-membered ring would also play a crucial role in its ability to form stable chelate complexes. Further experimental investigation is required to fully elucidate the coordination behavior of this specific ligand.

Advanced Spectroscopic and Structural Elucidation of 7 Phenyl 1,4 Thiazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate conformational dynamics and stereochemistry of the 7-Phenyl-1,4-thiazepane ring system. The seven-membered thiazepane ring is inherently flexible, and its conformational preferences are influenced by the substituents and the interplay of steric and electronic effects.

The flexible seven-membered ring of 1,4-thiazepanes can undergo conformational exchange processes, such as ring flipping and nitrogen inversion, which can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, the energy barriers for these processes can be determined. For substituted benzazepines, which share a seven-membered ring structure, the barrier for chair-to-chair interconversion has been found to be approximately 11 kcal/mol. libretexts.org It is anticipated that this compound would exhibit similar dynamic behavior, with the phenyl substituent influencing the equilibrium between different ring conformations. At ambient temperatures, this conformational exchange is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the exchange can be slowed, leading to the decoalescence of signals and allowing for the characterization of individual conformers.

The stereochemistry of the this compound molecule can be unequivocally assigned through a detailed analysis of its ¹H and ¹³C NMR spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J). The proton chemical shifts of the thiazepane ring are influenced by the anisotropic effect of the phenyl group and the electronegativity of the adjacent nitrogen and sulfur atoms. The vicinal coupling constants (³JHH) between protons on adjacent carbons are particularly informative for determining the dihedral angles and, consequently, the preferred conformation of the thiazepane ring. For instance, larger coupling constants are typically observed for protons in a trans-diaxial relationship, while smaller values are characteristic of gauche interactions. By applying Karplus-type relationships, the observed coupling constants can be correlated with specific dihedral angles, providing a detailed picture of the ring's geometry in solution.

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | 2.5 - 3.5 | m | ³J(H2,H3) = 5-10 |

| H-3 | 2.5 - 3.5 | m | ³J(H3,H2) = 5-10 |

| H-5 | 2.8 - 3.8 | m | ³J(H5,H6) = 5-10 |

| H-6 | 2.8 - 3.8 | m | ³J(H6,H5) = 5-10, ³J(H6,H7) = 3-8 |

| H-7 | 4.0 - 5.0 | dd | ³J(H7,H6) = 3-8, ³J(H7,H-Ph) = variable |

| Phenyl-H | 7.2 - 7.5 | m | ortho, meta, para couplings |

| Carbon | Expected Chemical Shift Range (ppm) |

| C-2 | 45 - 55 |

| C-3 | 30 - 40 |

| C-5 | 50 - 60 |

| C-6 | 35 - 45 |

| C-7 | 60 - 70 |

| Phenyl-C | 125 - 145 |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides information about the solution-state conformation, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's three-dimensional arrangement.

Although the specific crystal structure of this compound is not publicly available, data from closely related structures, such as 5-Phenyl-1,2,5-dithiazepane, can provide valuable insights into the expected geometric parameters. In the crystal structure of 5-Phenyl-1,2,5-dithiazepane, the seven-membered ring adopts a chair conformation. chemspider.comacs.org It is highly probable that the thiazepane ring in this compound also adopts a similar low-energy chair-like or twisted-chair conformation in the solid state to minimize steric strain. The bond lengths and angles within the thiazepane ring are expected to be consistent with standard values for C-C, C-N, and C-S bonds. The torsion angles, which define the puckering of the ring, would be crucial in defining the precise conformation.

| Parameter | Expected Value |

| C-S Bond Length | ~1.82 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.54 Å |

| C-S-C Bond Angle | ~100-105° |

| C-N-C Bond Angle | ~110-115° |

| C-C-N Bond Angle | ~110-115° |

| C-C-S Bond Angle | ~110-115° |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.

For this compound, high-resolution mass spectrometry has been used to confirm its elemental composition. The calculated exact mass for the molecular ion [M]⁺ of C₁₁H₁₅NS is 193.0925, and the experimentally found mass is 193.0920, which is in close agreement. acs.org This level of accuracy provides unambiguous confirmation of the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NS |

| Calculated Monoisotopic Mass | 193.0925 Da |

| Found Mass [M]⁺ | 193.0920 Da |

Despite a comprehensive search for scientific literature, specific experimental or computational spectroscopic data for the compound "this compound" is not available in the public domain. Consequently, the detailed analysis of its vibrational and electronic spectra as requested cannot be provided.

Scientific research and publications often focus on derivatives of a core structure that exhibit particular biological activities or synthetic advantages. While the broader class of 1,4-thiazepanes and related benzothiazepines are subjects of study, the specific compound this compound has not been individually characterized in the available literature with respect to its detailed spectroscopic properties.

Therefore, the creation of data tables and a thorough discussion for the following sections is not possible:

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Without access to experimental spectra or computational studies for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of 7 Phenyl 1,4 Thiazepane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic nature of 7-Phenyl-1,4-thiazepane. These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's chemical behavior.

Molecular orbital (MO) theory offers a framework for understanding the electronic structure of molecules. Of particular importance are the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

While specific calculations for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous heterocyclic systems. For instance, in related phenyl-substituted heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic phenyl ring and the heteroatoms (nitrogen and sulfur), indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, including the heterocyclic ring, suggesting that it can accept electrons in reactions with nucleophiles.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the sulfur atom with its lone pairs of electrons and the π-system of the phenyl group is expected to influence the energies of the frontier orbitals, leading to a moderate energy gap.

Table 1: Hypothetical Frontier Orbital Energies for a Phenyl-Substituted Thiazepane Derivative (based on analogous systems)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Distributed over the phenyl and thiazepane rings |

| HOMO | -6.2 | Localized on the phenyl ring and sulfur atom |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity |

Note: The values in this table are illustrative and based on general principles of quantum chemistry for similar molecular structures. Actual values for this compound would require specific computational calculations.

The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, a higher electron density is anticipated around the electronegative nitrogen and sulfur atoms, as well as within the π-system of the phenyl ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The phenyl group would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. In contrast, the hydrogen atoms bonded to the carbon and nitrogen atoms would exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic interaction. Computational studies on similar heterocyclic structures confirm that the regions of negative electrostatic potential are typically associated with the heteroatoms nih.gov.

Conformational Analysis using Computational Methods

The seven-membered 1,4-thiazepane (B1286124) ring is inherently flexible and can adopt multiple conformations. Computational methods are essential for exploring the potential energy surface of this compound to identify its most stable conformers.

Density Functional Theory (DFT) is a widely used computational method for performing conformational searches due to its balance of accuracy and computational cost. For cyclic systems like 1,4-thiazepane, several low-energy conformations, such as chair, boat, and twist-boat, are possible.

In the case of this compound, the phenyl substituent can occupy either an axial or an equatorial position in these conformations. DFT calculations on related 1,4-diazepane systems have shown that the chair conformation is often the most stable nih.govresearchgate.net. It is therefore plausible that the 1,4-thiazepane ring in this compound also favors a chair-like conformation. The steric bulk of the phenyl group would likely lead to a preference for an equatorial orientation to minimize steric hindrance, a common observation in substituted cycloalkanes and related heterocycles. A DFT study on phenyl benzoate highlighted the importance of considering multiple rotational possibilities to fully explore the conformational space nih.gov.

Table 2: Relative Energies of Hypothetical Conformations of this compound (Illustrative)

| Conformation | Phenyl Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.0 (most stable) |

| Chair | Axial | 2.5 |

| Boat | - | 5.0 |

Note: These are hypothetical relative energies intended to illustrate the likely conformational preferences. Precise energy differences would need to be determined by specific DFT calculations for this compound.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and flexibility of molecules over time. An MD simulation of this compound would reveal the transitions between different conformations of the thiazepane ring and the rotational freedom of the phenyl group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and conformation of a molecule.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. The calculated chemical shifts are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable predictions. By calculating the NMR spectra for the different stable conformers and comparing them with experimental data, it is possible to determine the predominant conformation in solution. For instance, computational prediction of NMR spectra has been used to elucidate the structure of novel thiazepine derivatives researchgate.net.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in the infrared (IR) and Raman spectra. The calculated vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching of the phenyl group, N-H and C-H stretching of the thiazepane ring, and the characteristic vibrations of the C-S and C-N bonds.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative based on computational methods for similar compounds)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (aromatic protons) | 7.2 - 7.5 ppm |

| ¹H NMR Chemical Shift (CH proton adjacent to Phenyl) | 3.5 - 4.0 ppm |

| ¹³C NMR Chemical Shift (aromatic carbons) | 125 - 145 ppm |

| IR Vibrational Frequency (N-H stretch) | ~3300 cm⁻¹ |

Note: These are representative values based on the application of computational spectroscopy to analogous molecules. Actual values would be obtained from specific calculations on the optimized geometry of this compound.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions, including the formation and transformation of heterocyclic compounds. Density Functional Theory (DFT) is a commonly employed method for these investigations, as it provides a good balance between accuracy and computational cost.

Reaction Pathway Analysis: Theoretical studies on related seven-membered heterocyclic systems, such as benzodiazepines and benzothiazepines, often focus on understanding their synthesis and reactivity. For instance, the synthesis of substituted 1,4-benzodiazepines via palladium-catalyzed cyclization has been mechanistically studied using computational methods. These studies propose pathways involving the formation of intermediate complexes, followed by intramolecular nucleophilic attack to form the seven-membered ring. A plausible mechanism often involves the formation of π-allylpalladium intermediates, which then undergo cyclization.

While a specific reaction mechanism for this compound is not detailed in the literature, a hypothetical reaction, such as its synthesis or derivatization, could be modeled. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is critical for understanding the energy barrier of a reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the desired reactants and products.

Example of a Hypothetical Modeled Reaction: The table below illustrates the type of data that would be generated from a computational study of a hypothetical reaction step involving a 1,4-thiazepane derivative, such as an N-alkylation reaction.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | N-H bond length: 1.02 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 | N-C forming bond: 2.15 Å; C-Br breaking bond: 2.50 Å |

| Product Complex | B3LYP/6-31G(d) | -5.8 | N-C bond length: 1.47 Å |

This is a hypothetical data table for illustrative purposes, as specific computational data for this compound is not available.

In Silico Studies of Non-Covalent Interactions within Chemical Systems

Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For a molecule like this compound, these interactions, including hydrogen bonds, van der Waals forces, and π-interactions, are crucial. In silico methods are instrumental in characterizing and quantifying these weak interactions.

Conformational Analysis: The flexibility of the seven-membered thiazepane ring means that this compound can exist in multiple conformations. Computational studies on analogous benzothiazepine (B8601423) systems have utilized spectroscopic techniques complemented with DFT methods to investigate their conformational preferences. nih.gov These studies have revealed the existence of various conformers, such as boat and chair forms, and have elucidated the influence of substituents on the conformational equilibrium. For this compound, the orientation of the phenyl group relative to the thiazepane ring would be a key factor in determining the most stable conformers.

Intermolecular Interactions: The phenyl group in this compound can participate in various non-covalent interactions:

π-π Stacking: Interactions between the phenyl ring and other aromatic systems.

C-H···π Interactions: Where a C-H bond acts as a hydrogen bond donor to the π-system of the phenyl ring.

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazepane ring can act as hydrogen bond acceptors.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are used to visualize and quantify these interactions. For example, in a study of related benzothiazepine derivatives, noncovalent interactions such as halogen bonding were identified and analyzed, highlighting their importance in the crystal packing and potential for rational drug design. nih.gov

Molecular Docking: In the context of medicinal chemistry, molecular docking is an in silico technique used to predict the binding orientation of a small molecule to a biological target, such as a protein. Although no specific docking studies for this compound are reported, studies on benzothiazepine derivatives have used this approach to understand their binding modes. nih.gov Such studies provide insights into the key non-covalent interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The following table summarizes the types of non-covalent interactions that could be investigated for this compound using computational methods.

| Interaction Type | Potential Participating Atoms/Groups | Computational Method for Analysis |

| Hydrogen Bonding | N-H donor, N and S as acceptors | QTAIM, NCI Plot |

| π-π Stacking | Phenyl ring with another aromatic ring | Molecular Dynamics, DFT |

| C-H···π Interactions | Aliphatic C-H bonds with the phenyl ring | Hirshfeld Surface Analysis, NCI Plot |

| van der Waals Forces | All atoms in the molecule | Molecular Mechanics, DFT |

This table illustrates the potential non-covalent interactions and the computational methods used for their study, as specific data for this compound is not available.

Exploration of Derivatives and Analogues of 7 Phenyl 1,4 Thiazepane

Synthesis of Substituted 7-Phenyl-1,4-thiazepane Analogues

The generation of analogues of this compound is primarily achieved through synthetic routes that build the heterocyclic ring from appropriately substituted precursors. This approach allows for significant diversity in the final products.

A primary focus of derivatization involves the introduction of various substituents onto the phenyl ring at the 7-position. This is typically accomplished by starting with substituted benzaldehydes or related precursors, which are then incorporated into the thiazepane ring structure through condensation and cyclization reactions. chemmethod.comnih.gov For instance, the reaction of substituted chalcones (derived from substituted benzaldehydes) with aminothiols is a common strategy to produce a library of 7-phenyl-1,4-thiazepine analogues. nih.gov

The electronic nature of these substituents can be systematically varied to include:

Electron-withdrawing groups (EWGs): Halogens (e.g., -F, -Cl), nitro groups (-NO₂), and trifluoromethyl groups (-CF₃) have been incorporated. The presence of EWGs, particularly halogens, on the phenyl ring has been observed to enhance the biological activity of some thiazepine derivatives. nih.govnih.gov

Electron-donating groups (EDGs): Alkyl groups (e.g., -CH₃) and alkoxy groups (e.g., -OCH₃) have also been introduced. In some contexts, these groups can also positively influence biological potency. nih.govnih.gov

Modifying the thiazepane ring itself is another key strategy for generating analogues. While direct functionalization of the saturated heterocyclic ring can be challenging, synthetic methods often allow for the introduction of substituents during the ring's formation.

One common approach involves using substituted α,β-unsaturated esters or ketones in the cyclization reaction. nih.gov This can place substituents at various positions on the thiazepane core. However, some of these methods may limit the diversity of achievable structures, for example, by forcing hydroxyl or amino groups into specific positions. nih.gov Another strategy involves the synthesis of 1,4-thiazepanones as versatile intermediates, which can then be reduced and further functionalized to yield a variety of substituted 1,4-thiazepanes. nih.gov More complex strategies can involve the ring-opening of a strained, fused ring system (like an azetidine (B1206935) fused to a diazepine) to introduce functionality, a concept that could be adapted to thiazepine chemistry. mdpi.com

The nitrogen and sulfur atoms within the 1,4-thiazepane (B1286124) ring are key sites for modification.

N-Functionalization: The secondary amine at the N-4 position is readily functionalized. Acylation is a common transformation, allowing for the introduction of a wide range of substituents. nih.gov For example, N-acylated 1,4-thiazepanes have been identified as ligands for bromodomains. Alkylation to introduce N-alkyl or N-hydroxyalkyl groups is also a feasible modification.

S-Oxidation: The sulfide (B99878) moiety at the S-1 position can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This modification significantly alters the polarity, geometry, and hydrogen-bonding capacity of the molecule. The oxidation of sulfides is a well-established transformation, with reagents like Oxone® (potassium peroxymonosulfate) and hydrogen peroxide being commonly employed. organic-chemistry.orgnih.gov By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, selective conversion to either the sulfoxide or the sulfone can be achieved. researchgate.netresearchgate.net For example, using a limited amount of oxidant at room temperature often favors the formation of the sulfoxide, whereas excess oxidant at higher temperatures typically leads to the sulfone. researchgate.net

Structure-Reactivity and Structure-Property Relationships within this compound Series

The synthesis of various analogues enables the systematic study of structure-activity relationships (SAR) and structure-property relationships (SPR). These studies aim to correlate specific structural features with changes in biological activity or chemical properties.

For a series of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines, SAR studies identified derivatives with potent apoptosis-inducing activity in cancer cell lines. nih.gov Modifications to the phenyl ring at the 7-position had a significant impact on this activity. The initial screening hit, bearing a 4-methylphenyl group, was systematically modified. The introduction of methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups, particularly at the ortho and para positions of the phenyl ring, led to a substantial increase in potency. nih.gov The most potent compound in this series featured a 2-methoxy-4-(methylthio)phenyl substituent and was over 15-fold more active than the original hit. nih.gov

The electronic nature of the phenyl substituents often plays a crucial role. In studies of related benzothiazepine (B8601423) structures, the presence of electron-withdrawing halogen atoms on the phenyl ring was found to be important for promising anticancer activity. nih.gov Similarly, for other classes of bioactive molecules, electron-withdrawing groups on an aromatic ring can enhance inhibitory potency against enzymes like monoamine oxidase A. nih.gov Conversely, electron-donating groups have been shown to increase the potency of inhibitors for other enzymes, such as tyramine (B21549) oxidase. nih.gov

These findings highlight the importance of the substitution pattern on the 7-phenyl ring in modulating the biological properties of the 1,4-thiazepane scaffold.

| Compound | Substituent on 7-Phenyl Ring | Apoptosis Induction (EC₅₀ in T47D cells, µM) |

|---|---|---|

| Analogue 1 | 4-Methyl | 1.25 |

| Analogue 2 | 4-Methoxy | 0.29 |

| Analogue 3 | 2,4-Dimethoxy | 0.17 |

| Analogue 4 | 4-(Methylthio) | 0.17 |

| Analogue 5 | 2-Methoxy-4-(methylthio) | 0.08 |

Data derived from structure-activity relationship studies on apoptosis inducers. nih.gov

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

The this compound core can be incorporated into larger, more complex molecular architectures to create novel scaffolds with unique properties. This involves treating the core structure as a building block and connecting it to other pharmacologically relevant moieties.

An example of this approach is the synthesis of hybrids that fuse the 7-phenyl-1,4-thiazepine structure with other heterocyclic systems. The previously mentioned apoptosis inducers, which combine a 7-phenyl-tetrahydro-1,4-thiazepine ring with a 4-hydroxy-2-pyranone moiety, represent such a novel scaffold. nih.gov The synthesis of these complex molecules often requires multi-step sequences that build the different components before the final cyclization to form the thiazepine ring.

Another design strategy involves creating fused polycyclic systems. For instance, synthetic methods have been developed to produce complex pentacyclic structures that incorporate a dibenzo[b,f] nih.govorganic-chemistry.orgthiazepine-fused framework. researchgate.net These advanced synthetic routes demonstrate the versatility of thiazepine chemistry in constructing intricate, three-dimensional molecules. The goal of designing such novel scaffolds is to explore new chemical space and develop compounds with unique biological activity profiles by combining the structural features of the thiazepane moiety with those of other pharmacophores.

Emerging Applications of 7 Phenyl 1,4 Thiazepane in Chemical Science

7-Phenyl-1,4-thiazepane as a Versatile Synthetic Building Block

The inherent structural features of this compound make it a valuable precursor and reagent in the synthesis of more complex molecules. The presence of reactive sites, including the nitrogen and sulfur atoms and the phenyl ring, allows for a variety of chemical modifications, leading to the generation of diverse molecular architectures.

The 1,4-thiazepine core is a recognized "privileged structure" in medicinal chemistry, and the 7-phenyl substituted variant serves as a key starting material for the synthesis of advanced heterocyclic systems with significant biological activities. nih.gov The strategic placement of the phenyl group at the 7-position can influence the conformational flexibility of the thiazepane ring and provide a handle for further functionalization.

An exemplary application is the use of a 7-phenyl-1,4-thiazepine derivative in the development of novel apoptosis inducers. Researchers have successfully synthesized a series of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines. nih.gov These complex molecules, built upon the 7-phenyl-1,4-thiazepine core, have demonstrated potent pro-apoptotic activity, highlighting the utility of this scaffold in generating new anticancer agents. nih.gov

Furthermore, the 1,4-thiazepane (B1286124) ring system is a versatile building block for constructing novel bicyclic and tricyclic heterocyclic frameworks. nih.govnih.gov The synthesis of such fused systems is of great interest in drug discovery, and the this compound moiety can be a crucial component in the design of these intricate molecular architectures. For instance, novel enyne-modified 1,4-thiazepines have been synthesized and investigated as potential epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. acs.org

The following table summarizes selected examples of advanced heterocyclic systems derived from 1,4-thiazepine precursors:

| Precursor Type | Resulting Heterocyclic System | Potential Application |

| 7-Phenyl-1,4-thiazepine derivative | 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepine | Apoptosis inducer, Anticancer |

| 1,4-Thiazepine with enyne modification | Enyne-modified 1,4-thiazepines | EGFR inhibitors, Anticancer |

| Azadithiane compounds | Bicyclic thiazolidinyl-1,4-thiazepines | Antiparasitic agents |

| 1,4-Thiazepine derivatives | Tricyclic thiazepine derivatives | Anti-drug-resistant cancer agents |

While this compound itself has not been extensively reported as a catalyst, the synthesis of its core structure often involves catalytic processes, and its derivatives hold potential as ligands in catalysis. The formation of the 1,4-thiazepine ring can be achieved through various synthetic routes, some of which employ metal catalysts or organocatalysts. For example, the cyclization of N-propargylic-β-enaminothiones to form 2-methylene-2,3-dihydro-1,4-thiazepines can be facilitated by zinc chloride. researchgate.net Copper-catalyzed coupling reactions have also been employed in the synthesis of dibenzo[b,f] researchgate.netijpbs.comthiazepine carboxamides. chemmethod.com

The nitrogen and sulfur atoms within the this compound scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that chiral derivatives of this compound could be developed as ligands for asymmetric catalysis. The synthesis of enantioenriched 1,4-benzoxazepines using chiral Brønsted acid catalysis highlights the potential for developing catalytic enantioselective methods for related heterocyclic systems like 1,4-thiazepanes. acs.orgnih.gov

The following table provides an overview of catalytic methods involved in the synthesis of 1,4-thiazepine and related heterocyclic systems:

| Reaction Type | Catalyst/Reagent | Resulting Product |

| Electrophilic Cyclization | Zinc Chloride | 2-Methylene-2,3-dihydro-1,4-thiazepines |

| Coupling Reaction | Copper Ligand (CuI/o-phen) | Dibenzoimidazothiazepine compounds |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | Chiral 1,4-Benzoxazepines |

| Base-Induced Formal [4+3] Annulation | Base | Benzo[e] researchgate.netijpbs.comthiazepines |

Potential in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it a promising candidate for applications in materials science and supramolecular chemistry, particularly in the design of coordination polymers and self-assembling systems.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The properties of these materials are highly dependent on the nature of the organic linker. While this compound has not been explicitly reported as a ligand in CPs or MOFs, its structural features suggest its potential in this area.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecular recognition is the specific binding between two or more molecules through these interactions. The this compound molecule possesses several features that could facilitate its participation in self-assembly and molecular recognition events.

The phenyl group can participate in π-π stacking and hydrophobic interactions. The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group in a derivative could be a hydrogen bond donor. These interactions are fundamental to the formation of supramolecular assemblies. The self-assembly of diazepine (B8756704) derivatives in the solid state, sometimes mediated by water clusters, illustrates the potential for seven-membered heterocycles to form complex supramolecular architectures. researchgate.net

Analytical Chemistry Applications (e.g., Chemo-sensors, Extraction Agents)

The development of chemosensors for the selective detection of ions and small molecules is a significant area of analytical chemistry. While there are no direct reports on the use of this compound as a chemosensor, the broader class of sulfur and nitrogen-containing heterocycles has shown considerable promise in this field.

Thiazole and benzothiazole-based compounds have been successfully developed as fluorescent chemosensors for various species, including anions and metal ions. rsc.orgmdpi.comresearchgate.net These sensors often operate via mechanisms such as excited-state intramolecular proton transfer (ESIPT) or chelation-enhanced fluorescence. The 1,4-thiazepine scaffold, with its potential for functionalization, could be similarly adapted to create selective chemosensors. For instance, a fluorescent reporter group could be attached to the this compound core, and the binding of a specific analyte to the thiazepane ring could modulate the fluorescence output. A seminaphthofluorescein-based chemodosimeter for cysteine detection operates through a tandem conjugate addition and intramolecular cyclization to form a 1,4-thiazepine derivative, demonstrating the utility of this ring system in sensing applications. nih.gov

The ability of the nitrogen and sulfur atoms to coordinate with metal ions also suggests potential applications as extraction agents for the selective removal of metal ions from solution.

Challenges and Future Research Directions in 7 Phenyl 1,4 Thiazepane Chemistry

Overcoming Synthetic Challenges for Complex Derivatives

The synthesis of complex derivatives of 7-phenyl-1,4-thiazepane is often hampered by limitations in existing synthetic protocols. Traditional methods for the synthesis of the broader 1,4-thiazepane (B1286124) class have frequently been characterized by multi-step procedures, long reaction times, and modest yields. For instance, some cyclization reactions to form the seven-membered ring can take anywhere from three to seven days to complete, with yields sometimes as low as 32%. nih.gov

A significant challenge lies in the diversification of the this compound core. Many established synthetic routes limit the scope of accessible derivatives, for example, by forcing the introduction of specific substituents at certain positions. nih.gov The synthesis of analogs with varied substitution patterns on both the phenyl ring and the thiazepane core is crucial for establishing comprehensive structure-activity relationships (SAR). Future research will need to focus on developing more versatile and robust synthetic strategies that allow for the introduction of a wide array of functional groups to generate libraries of diverse this compound derivatives for biological screening. nih.gov

Table 1: Comparison of Traditional vs. Modern Synthetic Approaches for 1,4-Thiazepane Scaffolds

| Parameter | Traditional Methods | Modern Methodologies |

| Reaction Time | 3 - 7 days | 0.5 - 3 hours |

| Yields | Often low to moderate (e.g., ~32%) | Generally good to high |

| Number of Steps | Often multi-step | Frequently one-pot |

| Substrate Scope | Limited | Broad |

Development of More Efficient and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a major thrust in the field is the development of more efficient and environmentally benign methods for synthesizing this compound and its analogs. nih.gov This involves minimizing waste, reducing reaction times, and utilizing less hazardous reagents and solvents.

Recent advancements have seen a shift towards one-pot syntheses, which streamline the process by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. nih.gov For example, the development of one-pot procedures using α,β-unsaturated esters and 1,2-amino thiols has significantly reduced reaction times to as little as 0.5 to 3 hours while achieving good yields. nih.gov

Furthermore, the exploration of eco-friendly reaction media, such as polyethylene (B3416737) glycol (PEG-400), and the use of recyclable catalysts are promising avenues for making the synthesis of these compounds more sustainable. nih.gov Future efforts will likely focus on the development of catalytic, solvent-free, or aqueous-based synthetic methods to further enhance the green credentials of this compound synthesis. mdpi.com

Deeper Understanding of Conformational Preferences and Dynamics

The seven-membered ring of 1,4-thiazepane is inherently flexible and can adopt multiple conformations. The specific conformation of a this compound derivative can significantly influence its biological activity by dictating how it interacts with its target protein. Therefore, a thorough understanding of the conformational preferences and dynamics of this ring system is crucial for rational drug design.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are vital tools for elucidating the three-dimensional structure of these molecules in both solution and solid states. nih.gov For instance, NMR studies on related benzothiazepine (B8601423) systems have utilized vicinal coupling constants to determine the conformational preferences of the seven-membered ring. nih.gov X-ray crystallography provides precise bond angles and lengths, offering a static picture of the molecule's conformation in the crystalline state. nih.gov

Future research will likely involve more sophisticated computational and experimental approaches to map the conformational landscape of this compound derivatives and to understand the energetic barriers between different conformations. This knowledge will be invaluable for designing molecules with pre-organized conformations that are optimal for binding to a specific biological target.

Exploration of Novel, Undiscovered Chemical Reactivities

While the synthesis of the this compound core is a primary focus, the exploration of its chemical reactivity to enable further functionalization is an equally important research direction. The presence of nitrogen and sulfur atoms, as well as the phenyl ring, offers multiple sites for chemical modification.

Future investigations could explore novel reactions to introduce diverse substituents onto the thiazepane ring, such as at the nitrogen atom or on the carbon backbone. This could involve the development of new C-H activation methodologies or the use of modern cross-coupling reactions to attach a wider range of chemical moieties. researchgate.net The reactivity of the sulfur atom, for instance, could be exploited through oxidation to the corresponding sulfoxide (B87167) or sulfone, which could modulate the compound's physicochemical and biological properties. The exploration of reactions that are currently unknown for this specific scaffold could lead to the discovery of derivatives with unique biological activities. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern drug discovery. nih.gov For the rational design of novel this compound derivatives, computational tools can be employed to predict key properties such as binding affinity to a target protein, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and conformational preferences. scienceopen.com

Molecular docking studies, for example, can help visualize how different derivatives might interact with a protein's active site, guiding the selection of the most promising candidates for synthesis. scienceopen.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized analogs.

The future of this compound research will undoubtedly involve a close integration of these in silico methods with experimental validation. nih.gov This iterative cycle of design, synthesis, and testing will accelerate the discovery of new derivatives with optimized therapeutic potential. scienceopen.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-phenyl-1,4-thiazepane derivatives, and how are key intermediates optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors containing sulfur and nitrogen atoms. For example, a common approach includes reacting 2-aminoethanethiol derivatives with substituted benzaldehydes under reflux conditions using ethanol as a solvent. Catalysts like sodium hydroxide or triethylamine are employed to enhance ring closure efficiency. Reaction parameters (temperature: 80–100°C; time: 12–24 hrs) are critical for yield optimization (≥60%) and minimizing by-products like disulfide dimers . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HPLC ensure structural fidelity.

Q. How is the molecular structure of this compound derivatives validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming ring geometry and substituent orientation. For dynamic structural analysis, NMR spectroscopy (e.g., H-N HMBC) identifies heterocyclic ring protons and nitrogen environments. Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C=O stretches at 1680–1720 cm in ester derivatives) .

Q. What analytical techniques are used to assess purity and stability of this compound compounds?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases quantifies purity (≥95%). Accelerated stability studies under varying pH (2–9), temperature (40–60°C), and light exposure identify degradation pathways. Oxidative instability is common in sulfoxide derivatives, requiring argon-blanketed storage .

Advanced Research Questions

Q. How do substituents on the thiazepane ring influence biological activity, and what strategies resolve contradictory SAR data?

- Methodological Answer : Fluorine or chlorine at the phenyl para-position enhances antimicrobial potency (MIC: 2–8 µg/mL) by increasing lipophilicity (logP: 2.5–3.5). However, contradictory data may arise from assay variability (e.g., broth microdilution vs. agar diffusion). To resolve this, standardized protocols (CLSI guidelines) and computational docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) clarify structure-activity relationships .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Flow chemistry systems improve scalability (gram-to-kilogram) by controlling exothermic intermediates (e.g., sulfonyl chloride formation). Microwave-assisted synthesis reduces cyclization time (30 mins vs. 24 hrs) with yields >75%. DOE (Design of Experiments) models identify critical factors (e.g., solvent polarity, catalyst loading) for robustness .

Q. How can computational methods predict and explain contradictory biological activity data?

- Methodological Answer : MD simulations (GROMACS) assess binding mode stability of derivatives with COX-2 or 5-HT receptors. QSAR models using Gaussian-based descriptors (HOMO/LUMO energies) correlate electronic effects with anti-inflammatory IC values (5–20 µM). Contradictions from off-target interactions are resolved via kinome-wide profiling (Eurofins KinaseScan) .

Key Notes

- Contradiction Resolution : Cross-validate biological assays (e.g., SPR vs. ELISA) and use orthogonal techniques (e.g., ITC for binding affinity) .

- Advanced Characterization : Synchrotron XRD and cryo-EM are recommended for membrane-bound target studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.